Core Scaffold Utility: Enabling Key M4 PAM In Vivo Tool Compound VU0467154
The 5-aminothieno[2,3-c]pyridazine core, to which the target compound directly maps, is essential for the M4 PAM activity of VU0467154 (5). This series was developed to overcome the steep SAR and poor DMPK properties of the earlier 3-amino-thieno[2,3-b]pyridine core series [1]. VU0467154, a close analog built on this core, demonstrated robust in vivo efficacy, with a 55.3% reversal of amphetamine-induced hyperlocomotion (AHL) at a 10 mg/kg oral dose in rats [1].
| Evidence Dimension | In vivo efficacy (reversal of AHL in rats) |
|---|---|
| Target Compound Data | Core scaffold used to synthesize VU0467154; VU0467154 showed 55.3% reversal at 10 mg/kg p.o. (Data is for a derivative, not the free building block). |
| Comparator Or Baseline | Previous series based on 3-amino-thieno[2,3-b]pyridine core (compounds 2-4) were not optimal due to steep SAR, species differences, and low CNS penetration. |
| Quantified Difference | Quantitative comparison for the building block is not available; the class-level difference is the shift to a new core that solved prior limitations. |
| Conditions | Rat amphetamine-induced hyperlocomotion (AHL) model (data for the final compound VU0467154). |
Why This Matters
This establishes the core scaffold as a proven enabler of an optimized in vivo tool compound, justifying its procurement over building blocks from the prior, less developable series.
- [1] Tarr, J. C.; et al. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs. Bioorg. Med. Chem. Lett. 2017, 27 (2), 171-175. DOI: 10.1016/j.bmcl.2016.11.086. View Source
